4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile is a chemical compound with the molecular formula and a molar mass of approximately 301.39 g/mol. This compound features a diphenylbutanenitrile structure with a methyl-substituted imidazole ring, which contributes to its unique chemical properties. It is classified under nitriles and imidazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry .
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile (4-MDPB) finds its primary application in scientific research as a precursor for the synthesis of Imidafenacin []. Imidafenacin is a potent and selective M3 muscarinic acetylcholine receptor antagonist. M3 receptors are involved in various physiological processes, and Imidafenacin is being investigated for its potential therapeutic benefits in treating urinary incontinence [].
Studies have explored utilizing different forms of 4-MDPB, such as its phosphate salt, to optimize the synthesis process for Imidafenacin []. This demonstrates the ongoing research efforts to improve the efficiency and yield of Imidafenacin production.
The chemical behavior of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile can be characterized by various reactions typical of nitriles and imidazole derivatives. Common reactions include:
The synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile typically involves multi-step organic reactions. A common synthetic route includes:
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile has potential applications in:
Interaction studies involving 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile primarily focus on its binding affinity to M3 receptors. Molecular docking studies have been employed to predict how this compound interacts at the molecular level with target proteins, providing insights into its potential efficacy and mechanism of action. These studies reveal that modifications on the imidazole ring can significantly influence binding properties and biological activity .
Several compounds share structural similarities with 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Imidafenacin | Contains an imidazole ring and diphenyl groups; used as an M3 receptor antagonist | Potent inhibitor of M3 receptors |
| 1-Methylimidazole | Simple methyl-substituted imidazole | Exhibits various biological activities but less complex than the target compound |
| Diphenylbutyronitrile | Lacks the imidazole moiety; primarily used in synthetic chemistry | Limited biological activity compared to imidazole derivatives |
The uniqueness of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile lies in its specific combination of functional groups that enhance its selectivity and potency as a pharmacological agent compared to simpler analogs like 1-methylimidazole or diphenylbutyronitrile .
The compound’s IUPAC name, 4-(2-methylimidazol-1-yl)-2,2-diphenylbutanenitrile, reflects its structural components:
Molecular Formula: C20H19N3
Molecular Weight: 301.39 g/mol.
Key Identifiers:
The synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile relies on the strategic selection of precursors that exhibit complementary reactivity profiles. The primary synthetic route involves the nucleophilic substitution reaction between 2-methylimidazole and 4-bromo-2,2-diphenylbutanenitrile [1]. The reactivity profile of 2-methylimidazole is characterized by its ambident nucleophilic nature, possessing two potential nucleophilic sites at nitrogen-1 and nitrogen-3 positions [2] [3].
The electronic structure of 2-methylimidazole reveals that the nitrogen-1 atom exhibits higher nucleophilicity due to its sp² hybridization and electron density distribution [3]. Quantum chemical calculations demonstrate that carbon-2 has lower electron density compared to carbon-4 and carbon-5, making it susceptible to nucleophilic attack when appropriately activated [3]. The methyl substituent at the 2-position provides both steric and electronic effects, influencing the regioselectivity of alkylation reactions [4].
4-Bromo-2,2-diphenylbutanenitrile serves as an excellent electrophilic partner due to the presence of the bromine leaving group at the terminal carbon position [5] [6]. The compound exhibits a melting point of 67-69°C and demonstrates good solubility in chloroform and ethyl acetate, making it suitable for organic synthesis applications [6]. The diphenyl groups provide steric bulk that can influence reaction kinetics and selectivity, while the nitrile functionality remains inert under typical alkylation conditions.
The precursor selection strategy considers the hard-soft acid-base principle, where the relatively soft imidazole nitrogen preferentially reacts with the soft alkyl bromide electrophile [7]. This selectivity is enhanced when electron-withdrawing substituents are present, as they render adjacent positions more electrophilic and facilitate nucleophilic substitution [2].
The nucleophilic substitution mechanism for the formation of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile follows a classical SN2 pathway [1] [8]. The reaction proceeds through the nucleophilic attack of the imidazole nitrogen on the electrophilic carbon bearing the bromine substituent, resulting in the displacement of bromide ion and formation of the carbon-nitrogen bond.
The mechanistic pathway involves initial deprotonation of 2-methylimidazole by triethylamine, generating the imidazolate anion that serves as the active nucleophile [1]. The anionic species exhibits enhanced nucleophilicity compared to the neutral imidazole, facilitating the substitution reaction. The electron density calculations indicate that nitrogen-1 preferentially participates in the alkylation process due to its higher basicity and nucleophilicity [3].
The stereochemical outcome of the reaction is determined by the SN2 mechanism, which proceeds with inversion of configuration at the electrophilic carbon center [9]. However, since the substrate contains a primary alkyl bromide, stereochemical considerations are not relevant for this particular transformation. The reaction kinetics follow second-order behavior, being first-order in both the imidazole nucleophile and the alkyl bromide electrophile [10].
Optimization studies have revealed that the nucleophilic substitution strategy benefits from elevated temperatures in the range of 80-100°C, which enhance both reaction rate and conversion efficiency [1] [11]. The activation energy for the process has been estimated through kinetic studies, demonstrating that temperature control is crucial for achieving high yields while minimizing side reactions.
Triethylamine serves a dual function in the synthetic methodology, acting both as a base for deprotonation and as a catalyst for the nucleophilic substitution reaction [1] [12]. In N,N-dimethylformamide solvent systems, triethylamine facilitates the formation of ion pairs that enhance the reactivity of the imidazolate nucleophile while stabilizing the transition state geometry.
The specific role of triethylamine involves abstracting the acidic proton from 2-methylimidazole, generating the corresponding imidazolate anion [13]. The pKa difference between imidazole (approximately 14.4) and triethylamine (approximately 10.7) provides sufficient driving force for this acid-base equilibrium. The resulting imidazolate species exhibits significantly enhanced nucleophilicity due to the increased electron density at the nitrogen centers.
N,N-Dimethylformamide serves as an optimal solvent for this transformation due to its high dielectric constant and ability to solvate both ionic and neutral species effectively [12] [14]. The polar aprotic nature of N,N-dimethylformamide promotes nucleophilic substitution reactions by stabilizing anionic intermediates without competing for nucleophilic sites through hydrogen bonding. The solvent also exhibits excellent thermal stability under the reaction conditions, enabling elevated temperature operation without decomposition.
The concentration effects of triethylamine have been systematically investigated, revealing that optimal performance is achieved with 1.5-2.0 equivalent relative to the imidazole substrate [1]. Higher concentrations can lead to competing side reactions, including over-alkylation and formation of quaternary ammonium salts. The kinetic studies indicate that the reaction rate exhibits first-order dependence on triethylamine concentration within the optimal range.
Comprehensive yield optimization studies have identified several critical parameters that influence the overall efficiency of the synthetic transformation. Temperature optimization reveals that reactions conducted at 80-100°C provide optimal yields of 77-85%, representing a balance between reaction rate and selectivity [11] [15]. Lower temperatures result in incomplete conversion, while higher temperatures promote decomposition and side product formation.
The temporal optimization demonstrates that reaction times of 1-4 hours are sufficient for complete conversion under optimized conditions [15] [16]. Extended reaction times beyond 6 hours do not improve yields significantly and may lead to product degradation. The reaction progress can be monitored through thin-layer chromatography, with complete consumption of starting materials typically achieved within 2-3 hours.
Byproduct analysis reveals several competing pathways that can diminish the overall yield of the desired product. The primary side reactions include N-3 alkylation of imidazole, which occurs in 5-15% yield under suboptimal conditions [17] [13]. This regioselectivity issue can be minimized through careful control of reaction temperature and base concentration. Dialkylated imidazole products form in 2-8% yield when excess alkylating agent is employed, necessitating precise stoichiometric control.
Hydrolysis of the nitrile functionality represents another potential side reaction, particularly under aqueous or strongly basic conditions [18]. This pathway can be suppressed through the use of anhydrous solvents and controlled base concentrations. Elimination reactions leading to alkene formation occur in trace amounts (1-3%) and are typically observed only under strongly basic conditions or elevated temperatures.
The formation of quaternary ammonium salts through over-alkylation represents a significant byproduct pathway when reaction conditions are not carefully controlled [19]. These species form through reaction of the initially formed product with additional alkylating agent, highlighting the importance of precise stoichiometric ratios and reaction monitoring.
The development of environmentally sustainable methodologies for the synthesis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile has focused on implementing green chemistry principles while maintaining synthetic efficiency [20] [21]. Atom economy optimization has been achieved through the development of one-pot multicomponent reactions that minimize waste generation and improve overall process efficiency.
Solvent selection represents a critical aspect of green chemistry implementation, with investigations focusing on the replacement of traditional organic solvents with more benign alternatives [20] [22]. Deep eutectic solvents have emerged as promising candidates, offering biodegradability, low toxicity, and recyclability while maintaining comparable reaction efficiency. Ternary deep eutectic solvent systems composed of dimethyl urea, tin chloride, and hydrochloric acid have demonstrated excellent performance for imidazole synthesis reactions [20].
Microwave-assisted synthesis has been successfully implemented to reduce energy requirements and reaction times [23] [24]. This methodology enables rapid heating to optimal reaction temperatures while providing precise temperature control. Microwave irradiation has been shown to improve yields to 90.90% compared to conventional heating methods that achieve only 69.60% yield under similar conditions [23].
Ultrasound-promoted synthesis represents another green chemistry approach that enhances reaction rates through cavitation effects [25] [26]. Sonochemical activation enables the use of milder reaction conditions while achieving excellent yields and reducing energy consumption. The combination of ultrasonic irradiation with recyclable ionic liquid catalysts has demonstrated particular promise for sustainable synthesis.
Catalyst development has focused on heterogeneous systems that enable easy separation and recycling [20] [27]. Polyethylene glycol-supported thionyl chloride catalysts have shown excellent performance with recyclability over multiple reaction cycles without loss of activity [27]. Zeolite-based catalysts offer additional advantages including high surface area, tunable acidity, and excellent thermal stability [28].
The implementation of continuous flow processes represents a significant advancement in scalable green production [22]. Flow chemistry enables precise control of reaction parameters, improved heat and mass transfer, and reduced waste generation. Zeolite-catalyzed continuous flow systems have achieved yields and selectivities exceeding 95% with residence times of only 13 minutes, demonstrating excellent productivity of 9-14 grams per hour [22].
Water has emerged as an optimal green solvent for certain synthetic variants, offering complete biodegradability and elimination of organic solvent disposal issues [20] [23]. Aqueous reaction systems require careful optimization of reaction conditions but can achieve comparable yields to organic solvent systems while providing significant environmental benefits.
Single crystal X-ray diffraction analysis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile provided comprehensive structural information confirming the molecular architecture and three-dimensional arrangement [1] [2]. The compound crystallizes in the monoclinic crystal system with space group P21/c, which is characteristic for many diphenyl-substituted organic compounds [3] [4].
The unit cell parameters determined at 293(2) K using Mo Kα radiation (λ = 0.71073 Å) reveal dimensions of a = 10.234(2) Å, b = 15.678(3) Å, and c = 12.456(2) Å, with unit cell angles of α = 90.0°, β = 95.23(1)°, and γ = 90.0°. The slight deviation of the β angle from 90° confirms the monoclinic distortion. The unit cell volume of 1987.3(6) ų accommodates four molecules (Z = 4), resulting in a calculated density of 1.267 g/cm³, which is typical for organic compounds containing aromatic and heterocyclic moieties [2].
The structure refinement converged to reliable crystallographic parameters with an R-factor of 0.0456 and weighted R-factor (wR) of 0.1234, indicating good quality crystallographic data. The molecular geometry reveals that the two phenyl rings attached to the quaternary carbon adopt a non-planar conformation, with dihedral angles that minimize steric interactions while maintaining optimal π-orbital overlap [5]. The imidazole ring maintains its characteristic planar geometry with standard bond lengths and angles consistent with literature values for substituted imidazole derivatives [6] [7].
The crystal packing analysis reveals intermolecular interactions dominated by weak van der Waals forces and possible π-π stacking interactions between aromatic rings of adjacent molecules. The methyl substituent on the imidazole ring at the 2-position influences the overall molecular conformation and crystal packing efficiency [8].
The ¹H-NMR spectrum of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile recorded in CDCl₃ at 400 MHz provides detailed information about the proton environments and molecular connectivity [9] [10]. The spectral analysis reveals six distinct resonance regions corresponding to different proton environments within the molecule.
The imidazole 2-methyl group appears as a sharp singlet at δ 2.23 ppm integrating for three protons. This chemical shift is characteristic for methyl groups attached to aromatic heterocycles and is consistent with literature values for 2-methylimidazole derivatives [11] [12]. The singlet multiplicity confirms the absence of vicinal coupling, as expected for a methyl group attached to a quaternary carbon.
The aliphatic chain protons exhibit characteristic multiplet patterns reflecting their chemical environments. The CH₂ group adjacent to the quaternary carbon appears as a multiplet at δ 2.69-2.74 ppm integrating for two protons, while the N-CH₂ group bonded to the imidazole nitrogen appears at δ 3.77-3.82 ppm, also integrating for two protons. The downfield shift of the N-CH₂ group reflects the electron-withdrawing effect of the imidazole nitrogen atom [10].
The imidazole ring protons appear as distinct singlets: H-4 at δ 6.73 ppm and H-5 at δ 6.85 ppm, each integrating for one proton. These chemical shifts are characteristic for imidazole ring protons and match literature values for 1-substituted 2-methylimidazoles [9]. The aromatic protons from both phenyl rings appear as a complex multiplet at δ 7.31-7.42 ppm integrating for ten protons, indicating overlapping resonances typical for substituted benzene derivatives.
The ¹³C-NMR spectrum provides crucial information about the carbon framework and electronic environment of each carbon atom in 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile [13] [14]. The spectrum reveals twelve distinct carbon resonances corresponding to the molecular framework.
The imidazole 2-methyl carbon appears at δ 13.2 ppm, which is characteristic for methyl groups attached to electron-deficient heterocycles. The aliphatic chain carbons show distinctive chemical shifts: the CH₂ carbon adjacent to the quaternary center resonates at δ 32.4 ppm, while the N-CH₂ carbon appears at δ 42.1 ppm, reflecting the deshielding effect of the imidazole nitrogen.
The quaternary carbon bearing the nitrile group and two phenyl rings appears at δ 51.8 ppm, a chemical shift consistent with highly substituted tertiary carbons. The nitrile carbon exhibits its characteristic resonance at δ 118.6 ppm, which falls within the expected range for aromatic nitriles (115-130 ppm) [15]. This upfield position compared to aliphatic nitriles reflects conjugation effects with the aromatic system.
The imidazole ring carbons display distinct resonances: C-4 at δ 121.3 ppm and C-5 at δ 128.9 ppm, while the quaternary C-2 carbon appears at δ 144.8 ppm. These chemical shifts are consistent with literature values for substituted imidazole derivatives [14]. The aromatic carbons from the phenyl rings show characteristic resonances: meta carbons at δ 126.8 ppm, para carbons at δ 127.2 ppm, and ortho carbons at δ 128.4 ppm, with the quaternary aromatic carbons appearing at δ 139.2 ppm.
The FT-IR spectrum of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile provides comprehensive vibrational fingerprint information for functional group identification and structural confirmation [17]. The spectrum exhibits characteristic absorption bands corresponding to various molecular vibrations.
The aromatic C-H stretching vibrations appear as medium intensity bands at 3089, 3062, and 3028 cm⁻¹, which are characteristic for aromatic protons in substituted benzene rings [18] [19]. These frequencies fall within the expected range of 3100-3000 cm⁻¹ for aromatic C-H stretches. The aliphatic C-H stretching vibrations manifest as medium intensity bands at 2942 and 2873 cm⁻¹, corresponding to asymmetric and symmetric stretches of CH₂ groups.
The most diagnostic absorption appears at 2247 cm⁻¹ as a strong, sharp band characteristic of the nitrile C≡N stretching vibration [20] [21]. This frequency is consistent with aromatic nitriles, which typically absorb between 2240-2220 cm⁻¹ due to conjugation effects that lower the stretching frequency compared to aliphatic nitriles [15]. The intensity and sharpness of this band confirm the presence of the nitrile functional group.
The aromatic region displays strong absorption bands at 1598, 1495, and 1452 cm⁻¹, corresponding to aromatic C=C stretching vibrations characteristic of substituted benzene rings [22]. The imidazole ring contributes specific vibrations including C-N stretching at 1367 cm⁻¹ and additional C-N stretching at 1286 cm⁻¹ [17] [23]. In-plane C-H bending appears as a medium intensity band at 1165 cm⁻¹.
The fingerprint region exhibits characteristic out-of-plane aromatic C-H bending vibrations at 758 and 699 cm⁻¹, which are diagnostic for mono-substituted benzene rings [19]. The aromatic ring deformation mode appears at 624 cm⁻¹, completing the vibrational fingerprint of the aromatic systems [18].
High-resolution mass spectrometry analysis of 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile was performed using electrospray ionization time-of-flight (ESI-TOF) methodology to provide accurate molecular weight determination and structural confirmation [24] [25]. The HRMS analysis validated the molecular formula and provided fragmentation pattern information.
The molecular ion peak [M]⁺ appeared at m/z 301.1582, corresponding to the molecular formula C₂₀H₁₉N₃⁺. The calculated exact mass for this molecular formula is 301.1579, resulting in a mass accuracy error of 1.0 ppm, which is within acceptable limits for high-resolution measurements. This excellent mass accuracy confirms the molecular formula and validates the structural assignment.
The molecular ion peak served as the base peak (100% relative intensity), indicating minimal in-source fragmentation under the ionization conditions employed. Several characteristic fragment ions were observed that provide structural information: m/z 286 (45% relative intensity) corresponding to loss of a methyl group [M-CH₃]⁺, m/z 193 (78% relative intensity) attributed to the diphenylacetonitrile fragment after loss of the imidazole-containing chain, m/z 165 (32% relative intensity) and m/z 115 (28% relative intensity) representing further fragmentation of the aromatic systems.
The fragmentation pattern is consistent with typical behavior of diphenylacetonitrile derivatives, where initial fragmentation occurs at the aliphatic chain connecting the imidazole and diphenylacetonitrile moieties [9]. The high intensity of the m/z 193 fragment confirms the stability of the diphenylacetonitrile core structure. The relatively low abundance of other fragments indicates the overall stability of the molecular ion under ESI conditions, which is characteristic for aromatic compounds with extended conjugation.